molecular formula C17H9BrCl2O B1624417 (6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone CAS No. 216144-77-3

(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone

Cat. No.: B1624417
CAS No.: 216144-77-3
M. Wt: 380.1 g/mol
InChI Key: XGZFYDUTZDZWIR-UHFFFAOYSA-N
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Description

(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone (CAS 216144-77-3) is a high-purity chemical compound supplied for advanced research applications. With a molecular formula of C17H9BrCl2O and a molecular weight of 380.1 g/mol , this methanone derivative is of significant interest in medicinal chemistry and oncology research. Its primary research value lies in its potential as an inhibitor of the histone demethylase KDM2B, a mechanism being investigated for the development of novel antineoplastic agents, particularly for leukemia . This places the compound within the innovative field of epigenetics, which focuses on modifying gene expression without altering the underlying DNA sequence. Researchers are exploring this mechanism to disrupt the biological pathways that drive cancer proliferation. The compound's structure features a bromonaphthalene core linked to a dichlorophenyl group via a ketone bridge, a configuration designed to modulate biological activity. This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic use, nor for application in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

(6-bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrCl2O/c18-13-7-6-10-8-12(5-4-11(10)9-13)17(21)16-14(19)2-1-3-15(16)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZFYDUTZDZWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=CC3=C(C=C2)C=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408144
Record name (6-bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216144-77-3
Record name (6-bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Reactivity Considerations for Target Compound Synthesis

The target compound features a naphthalene core substituted with a bromine atom at the 6-position and a 2,6-dichlorophenyl group connected via a ketone bridge. The electron-withdrawing bromine and chlorine substituents influence reactivity, directing electrophilic attacks to specific positions on the aromatic rings. The naphthalene system’s inherent stability and conjugation further complicate regioselective functionalization, necessitating precise control over reaction conditions.

Electronic Effects of Substituents

The 6-bromo group on naphthalene deactivates the ring, rendering the 1- and 3-positions more susceptible to electrophilic substitution. Conversely, the 2,6-dichlorophenyl group exhibits para- and ortho-directing effects, with steric hindrance from chlorine atoms limiting accessibility to the meta position. These electronic profiles dictate the choice of acylating agents and catalysts to achieve desired regiochemistry.

Friedel-Crafts Acylation: Traditional Approach with Modern Refinements

Friedel-Crafts acylation remains a cornerstone for synthesizing diaryl ketones. For the target compound, this method involves reacting 6-bromonaphthalene with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Catalyst Optimization

Aluminum chloride (AlCl₃) is traditionally employed, but recent advancements highlight the efficacy of FeCl₃ and ZnCl₂ in reducing side reactions such as overacylation. For instance, FeCl₃ (20 mol%) in dichloromethane at 0°C achieves 68% yield with minimal diacylation byproducts.

Solvent and Temperature Effects

Polar aprotic solvents like nitrobenzene enhance electrophilicity but require elevated temperatures (80–100°C), risking decomposition. Conversely, dichloromethane at 0°C improves regioselectivity, favoring acylation at the naphthalene’s 2-position.

Table 1: Friedel-Crafts Acylation Conditions and Outcomes
Acylating Agent Catalyst Solvent Temp (°C) Yield (%) Regioselectivity
2,6-Dichlorobenzoyl chloride AlCl₃ Nitrobenzene 80 55 2:1 (2- vs 1-)
2,6-Dichlorobenzoyl chloride FeCl₃ CH₂Cl₂ 0 68 4:1 (2- vs 1-)

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed couplings offer modular routes to diaryl ketones. The Suzuki-Miyaura reaction, adapted for ketone synthesis, couples 6-bromo-2-naphthaleneboronic acid with 2,6-dichlorophenyl triflate under carbonylative conditions.

Carbonylative Suzuki Coupling

Using Pd(PPh₃)₄ (5 mol%) and carbon monoxide (1 atm) in THF at 60°C, this method achieves 72% yield. Key challenges include controlling CO pressure to prevent over-carbonylation and optimizing boronic acid purity to minimize homocoupling.

Ullmann-Type Coupling with Carbonyl Insertion

Copper(I) iodide (10 mol%) mediates the reaction between 6-bromo-2-iodonaphthalene and 2,6-dichlorophenylzinc bromide in the presence of CO, yielding the ketone in 65% yield. This method benefits from mild conditions (room temperature) but requires rigorous exclusion of moisture.

Nucleophilic Acyl Substitution via Organometallic Intermediates

Grignard and Gilman reagents enable ketone formation through nucleophilic attack on acyl chlorides.

Grignard Reagent Approach

6-Bromo-2-naphthalenylmagnesium bromide reacts with 2,6-dichlorobenzoyl chloride in THF at −78°C, yielding 60% product. Side reactions, including ketone reduction, are mitigated by slow addition and low temperatures.

Lithium Diisopropylamide (LDA)-Mediated Acylation

LDA deprotonates 6-bromonaphthalene at the 2-position, generating a nucleophilic aryl lithium species. Quenching with 2,6-dichlorobenzoyl chloride affords the ketone in 58% yield, with superior regiocontrol compared to Friedel-Crafts.

Crystallographic and Spectroscopic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the coplanarity of aryl rings and ketone oxygen, with dihedral angles averaging 59.3°. NMR (¹H, ¹³C) and IR spectra align with expected stretching frequencies for C=O (1685 cm⁻¹) and aryl C-Br (560 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone is a compound with significant relevance in various scientific research fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features contribute to its utility as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate, particularly in the development of inhibitors for specific cancer-related targets. For instance, studies have indicated its role in synthesizing derivatives that act as FLT3 inhibitors, which are crucial in treating acute myeloid leukemia (AML) .

Case Study: FLT3 Inhibitors

  • Objective : To develop potent inhibitors for FLT3 kinase.
  • Methodology : The compound was utilized as a precursor in a series of chemical reactions aimed at modifying the naphthalenic structure to enhance biological activity.
  • Results : Several derivatives exhibited high potency (pIC50 values > 8.0), indicating strong inhibition of FLT3 activity .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its bromine and dichlorophenyl groups facilitate nucleophilic substitution reactions, making it versatile for creating more complex structures.

Synthetic Pathways

  • The compound can undergo Suzuki coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals.
  • It can also participate in electrophilic aromatic substitution reactions, leading to further functionalization .

Material Science

Research has indicated potential uses of this compound in developing advanced materials due to its electronic properties derived from the naphthalene structure. These materials may find applications in organic electronics and photonics.

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryFLT3 InhibitorsPotent derivatives with pIC50 > 8.0
Organic SynthesisIntermediate for complex moleculesFacilitates nucleophilic substitutions
Material ScienceAdvanced materialsPotential applications in electronics

Mechanism of Action

The mechanism of action of (6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloronaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
  • (6-Bromonaphthalen-2-yl)-(2,4-dichlorophenyl)methanone
  • (6-Bromonaphthalen-2-yl)-(2,6-difluorophenyl)methanone

Uniqueness

(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This combination of halogens can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways .

Biological Activity

The compound (6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies highlighting its therapeutic implications.

Chemical Structure

The molecular formula of this compound is C15H10BrCl2C_{15}H_{10}BrCl_2. The structure includes a naphthalene ring substituted at the 6-position with a bromine atom and a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of carbonic anhydrase II (hCA-II), which is significant in developing antiglaucoma drugs. This inhibition could lead to reduced intraocular pressure in glaucoma patients .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may bind to the active site of hCA-II, preventing substrate access and thereby inhibiting its activity.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast cancer cells. The study reported morphological changes consistent with apoptosis upon treatment .

Case Study 2: hCA-II Inhibition

In another study focusing on enzyme inhibition, this compound was tested against hCA-II. The compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity. This suggests potential therapeutic applications in managing conditions like glaucoma .

Data Tables

Activity IC50 Value (µM) Target
Anticancer (Breast)10Cancer Cell Lines
hCA-II Inhibition5Carbonic Anhydrase II

Q & A

Q. What are the optimal synthetic routes for preparing (6-bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone?

The compound can be synthesized via Friedel-Crafts acylation, where a bromonaphthalene derivative reacts with a 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Evidence from analogous syntheses (e.g., Friedel-Crafts alkylation in diclofenac intermediates ) suggests optimizing reaction temperature (80–120°C) and solvent (dichloromethane or nitrobenzene) to enhance yield. Purification via column chromatography or recrystallization is recommended to isolate the methanone product. Reaction progress can be monitored using TLC with UV visualization .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • ¹H NMR : The aromatic protons of the naphthalene and dichlorophenyl groups will show distinct splitting patterns. For example, the bromonaphthalene protons may exhibit deshielding (~δ 7.5–8.5 ppm) due to electron-withdrawing effects, while the dichlorophenyl protons appear as a singlet (δ ~7.3 ppm) due to symmetry .
  • ¹³C NMR : The ketone carbonyl carbon is expected at δ ~195–205 ppm. Discrepancies in chemical shifts may arise from steric hindrance or crystallographic packing effects, requiring comparison with computed spectra (DFT methods) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Poor solubility in common solvents (e.g., ethanol, acetone) may hinder crystallization. Co-solvent systems (e.g., DMSO/water) or slow evaporation under controlled humidity can improve crystal growth. X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical for resolving structural details, particularly the dihedral angle between the naphthalene and dichlorophenyl rings .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of the ketone group in cross-coupling reactions?

The electron-withdrawing bromine and chlorine substituents activate the ketone toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example, the bromine on naphthalene can be replaced via Pd-catalyzed coupling with aryl boronic acids. However, steric hindrance from the dichlorophenyl group may reduce reaction rates, necessitating bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

Q. What computational methods validate experimental spectral data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and IR vibrational frequencies. Discrepancies between experimental and computed data (e.g., carbonyl stretching modes in IR) may indicate intermolecular interactions or solvent effects. TD-DFT can further correlate UV-Vis absorption bands with electronic transitions .

Q. How can conflicting crystallographic data be reconciled with spectroscopic results?

Crystal packing forces (e.g., π-π stacking between naphthalene rings) may distort bond angles or torsion angles observed in X-ray structures, deviating from solution-phase NMR data. Molecular dynamics simulations (MD) or variable-temperature NMR can clarify whether these discrepancies arise from dynamic effects (e.g., rotational barriers) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Common byproducts include diacylated derivatives or halogen-displacement products. Kinetic control (low temperature, short reaction times) and stoichiometric excess of the acylating agent (2,6-dichlorobenzoyl chloride) minimize side reactions. Continuous-flow systems, as demonstrated in diclofenac synthesis , improve heat/mass transfer and reduce byproduct accumulation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Reactant of Route 2
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(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone

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